molecular formula C22H26N4O6S B2644435 4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921140-28-5

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2644435
CAS No.: 921140-28-5
M. Wt: 474.53
InChI Key: ZCCAPIFHKJKZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative designed to inhibit fungal thioredoxin reductase (Trr1), a critical enzyme for redox homeostasis in pathogens like Candida albicans . Its structure features:

  • Sulfamoyl group: A butyl(methyl)sulfamoyl moiety at the 4-position of the benzamide ring.
  • Oxadiazole substituent: A 3,4-dimethoxyphenyl group at the 5-position of the 1,3,4-oxadiazole ring.
    This compound’s design aligns with efforts to optimize antifungal agents through structural modifications of the sulfamoyl and aryl groups .

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6S/c1-5-6-13-26(2)33(28,29)17-10-7-15(8-11-17)20(27)23-22-25-24-21(32-22)16-9-12-18(30-3)19(14-16)31-4/h7-12,14H,5-6,13H2,1-4H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCAPIFHKJKZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide compound characterized by a complex structure that includes a benzamide core, an oxadiazole ring, and a sulfamoyl group. This unique arrangement of functional groups suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C22H26N4O6SC_{22}H_{26}N_{4}O_{6}S with a molecular weight of 474.53 g/mol. The compound exhibits properties typical of sulfonamides, including antibacterial and antitumor activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. The presence of the oxadiazole ring is particularly significant as it has been associated with various pharmacological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other benzamide derivatives. This inhibition can lead to reduced cellular proliferation in cancer cells resistant to traditional therapies like methotrexate .
  • Antibacterial Activity : The sulfonamide moiety suggests potential antibacterial properties by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth .
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Activity Data

Activity Type Tested Concentration (IC50) Effect Observed Reference
Antitumor1.35 - 2.18 μMSignificant growth inhibition against Mycobacterium tuberculosis H37Ra
Enzyme InhibitionNot specifiedInhibition of DHFR leading to reduced cell viability in resistant cancer cells
AntibacterialNot specifiedPotential inhibition of bacterial growth through PABA mimicry

Case Studies

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

  • Benzamide Derivatives : Research on benzamide derivatives has demonstrated their ability to inhibit DHFR and other enzymes critical for cancer cell proliferation. One study found that benzamide riboside inhibited cell growth by downregulating DHFR protein levels in resistant cancer cells .
  • Oxadiazole Compounds : A series of oxadiazole-based compounds were synthesized and evaluated for their antitumor effects. Some exhibited moderate to high potency against RET kinase activity, indicating a promising avenue for further development as cancer therapeutics.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name / ID Sulfamoyl Group Oxadiazole Substituent Molecular Weight (g/mol) LogP (XLogP3) Antifungal Activity (MIC against C. albicans) References
Target Compound Butyl(methyl) 3,4-Dimethoxyphenyl ~502.6* ~3.5* Not reported
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl) 4-Methoxyphenylmethyl 562.6 4.2 50 μg/mL (moderate)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl) Furan-2-yl 490.6 3.8 100 μg/mL (weak)
4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-21-2) Butyl(ethyl) 2,4-Dimethoxyphenyl 488.6 3.3 Not reported
4-[Dipropylsulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533869-83-9) Dipropyl 3-Methoxyphenyl 474.6 3.0 Not reported
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 850936-24-2) Benzyl(ethyl) Methoxymethyl 422.5 2.8 Not reported

*Note: Values marked with * are estimated based on structural analogs.

Key Observations:

Sulfamoyl Group Modifications :

  • Butyl(methyl) (target compound) vs. Benzyl(methyl) (LMM5): The benzyl group in LMM5 increases hydrophobicity (higher LogP = 4.2) but may reduce solubility compared to the aliphatic butyl group .
  • Cyclohexyl(ethyl) (LMM11): Bulkier substituents like cyclohexyl reduce antifungal potency, as seen in LMM11’s higher MIC (100 μg/mL) .

Oxadiazole Substituents: 3,4-Dimethoxyphenyl (target) vs. Furan-2-yl (LMM11): The heteroaromatic furan may reduce stability under physiological conditions, explaining LMM11’s weaker activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.